Fmoc-Asp(O-1-Ad)-OH

Description

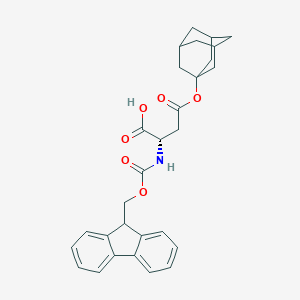

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(1-adamantyloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c31-26(36-29-13-17-9-18(14-29)11-19(10-17)15-29)12-25(27(32)33)30-28(34)35-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,30,34)(H,32,33)/t17?,18?,19?,25-,29?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMHFLIBCSCIRT-QDPBCONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Asp O 1 Ad Oh As a Building Block

Strategies for the Esterification of Aspartic Acid with 1-Adamantanol (B105290)

The introduction of the 1-adamantyl ester at the β-carboxyl group of aspartic acid is a critical step that requires selective reaction conditions to avoid esterification of the α-carboxyl group. Research has established several methodologies to achieve this selective esterification.

One primary approach involves the direct esterification of a suitably N-protected aspartic acid derivative with 1-adamantanol. However, a more common and controlled strategy is to first prepare an N-protected aspartic acid anhydride (B1165640), which then reacts with 1-adamantanol to yield a mixture of α- and β-esters. The desired β-ester, H-Asp(O-1-Ad)-OH, can then be isolated from the mixture. rsc.org

Another effective method involves the reaction of a 1-acyloxyadamantane with a receptor compound. google.com In this strategy, 1-adamantanol can be converted in situ to an activated intermediate, such as 1-acetoxyadamantane, using an acid anhydride and a catalyst like sulfuric acid. This intermediate then reacts with the aspartic acid derivative. google.com General methods for esterification using hindered alcohols like 1-adamantanol have also been explored, including nickel-catalyzed coupling of amides with alcohols, which smoothly converts them to the corresponding esters. nih.gov

A detailed synthesis of β-1-adamantyl aspartate [H-Asp(O-1-Ada)-OH] has been described where Z-Asp-OH is treated with 1-adamantanol in the presence of sulfuric acid, followed by removal of the Z-group via catalytic transfer hydrogenation to yield the target product. rsc.org This highlights a key strategy: using an orthogonal protecting group on the α-amino function (like Cbz) that can be removed without affecting the newly formed adamantyl ester.

N-alpha-Fmoc Protection Protocols for Aspartic Acid Derivatives

Once the β-ester of aspartic acid, H-Asp(O-1-Ad)-OH, is synthesized, the next step is the introduction of the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position. This is a standard procedure in peptide chemistry, and several reagents and protocols are available for this transformation. scielo.brorganic-chemistry.org

The most common reagents for Fmoc protection are activated 9-fluorenylmethyl carbonates, such as:

9-fluorenylmethyl chloroformate (Fmoc-Cl)

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

Fmoc benzotriazole-1-yl carbonate (Fmoc-OBt) scielo.br

The reaction is typically carried out in a biphasic system, often a mixture of an organic solvent like dioxane or acetone (B3395972) and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). The amino acid derivative, H-Asp(O-1-Ad)-OH, is dissolved in the basic aqueous phase, and the Fmoc reagent, dissolved in the organic solvent, is added. The reaction proceeds at or below room temperature to afford the N-α-Fmoc protected product.

Alternative and more environmentally friendly protocols have been developed. These include catalyst-free Fmoc protection in aqueous media or under ultrasonic irradiation, which can lead to excellent yields in shorter reaction times. scielo.brresearchgate.net Another innovative method involves the treatment of the amino acid with a silylating agent prior to the addition of the activated Fmoc-reagent, which can be performed under anhydrous conditions to yield products of high chemical and optical purity. google.com

A summary of common Fmoc protection conditions is provided below.

Table 1: Common Protocols for N-alpha-Fmoc Protection

| Reagent | Solvent System | Base | Key Advantages |

|---|---|---|---|

| Fmoc-OSu | Dioxane/Water or Acetone/Water | Sodium Bicarbonate | Forms easily removable succinimide (B58015) byproduct. scielo.br |

| Fmoc-Cl | Dioxane/Water | Sodium Carbonate | Highly reactive, but can lead to dipeptide formation. scielo.br |

| Fmoc-OBt | Organic Solvent | Amine Base (e.g., TEA) | Good for sensitive amino acids. scielo.br |

Optimization of Synthetic Routes for High-Purity Fmoc-Asp(O-1-Ad)-OH

A key consideration in the synthesis of any aspartic acid derivative for Fmoc-SPPS is the prevention of aspartimide formation. The use of the bulky 1-adamantyl group is itself the primary strategy to achieve this. researchgate.netrsc.org Studies comparing various side-chain esters have shown that sterically hindered groups significantly suppress this base-catalyzed side reaction. biotage.comnih.gov The stability of the 1-adamantyl ester to the piperidine (B6355638) solutions used for Fmoc removal is a major advantage over less bulky esters like the commonly used tert-butyl (tBu) group. rsc.orgresearchgate.net

Further optimization involves the purification of the final product. Recrystallization is a critical step to ensure high purity. ajpamc.comrsc.org After the N-α-Fmoc protection step, the crude this compound is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene. ajpamc.comrsc.org This process effectively removes unreacted starting materials, reagents, and any side products formed during the reaction, leading to a product with the high purity required for successful peptide synthesis. ajpamc.com For example, studies on the synthesis of Glucagon have shown that purifying the Fmoc-amino acid building blocks by recrystallization prior to synthesis can increase the final purity of the crude peptide by over 15%. ajpamc.com

Purity Assessment Methodologies for this compound in Peptide Synthesis

Ensuring the purity of this compound is paramount, as impurities in the building blocks will be incorporated into the synthetic peptide, complicating purification and potentially compromising the final product's integrity. sigmaaldrich.comphenomenex.com Purity assessment involves a combination of analytical techniques to determine both chemical and stereochemical (enantiomeric) purity.

Chemical Purity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the chemical purity of Fmoc-amino acids. sigmaaldrich.comcem.com A sample is analyzed on a C8 or C18 column with a UV detector, typically monitoring at 280 nm or 301 nm to detect the fluorenyl group of the Fmoc moiety. thieme-connect.com High-quality building blocks for SPPS are expected to have a chemical purity of ≥99.0%. cem.com It is crucial that the HPLC method can separate the main product from potential process-related impurities, such as free aspartic acid, the unprotected β-ester H-Asp(O-1-Ad)-OH, and any dipeptides formed during the Fmoc-protection step. nih.gov Another critical, but hard-to-detect, impurity is acetic acid, which can act as a capping agent during synthesis; levels should be below 0.02%. nih.govsemanticscholar.org

Enantiomeric Purity: The stereochemical integrity of the amino acid must be preserved throughout the synthesis. The presence of the D-enantiomer in the L-amino acid building block leads to the formation of diastereomeric peptides that are often difficult to separate from the target peptide. The standard for enantiomeric purity is typically very high, often ≥99.8%. sigmaaldrich.comphenomenex.com

Several methods are used to assess enantiomeric purity:

Chiral HPLC: This is a direct and widely used method. The Fmoc-protected amino acid is analyzed on a polysaccharide-based chiral stationary phase. phenomenex.com The chromophoric Fmoc group allows for sensitive UV detection. cat-online.com

Gas Chromatography (GC): This method involves derivatization of the amino acid to make it volatile, followed by separation on a chiral GC column. cat-online.com For accurate determination, GC coupled with mass spectrometry (GC-MS) can be used, sometimes employing deuterium (B1214612) labeling to precisely quantify the level of the undesired enantiomer. semanticscholar.orgcat-online.com

Table 2: Purity Specifications for SPPS-Grade Fmoc-Amino Acids

| Parameter | Method | Typical Specification | Rationale |

|---|---|---|---|

| Chemical Purity | RP-HPLC | ≥ 99.0% | Ensures minimal incorporation of chemical impurities into the peptide chain. sigmaaldrich.comcem.com |

| Enantiomeric Purity | Chiral HPLC or Chiral GC | ≥ 99.8% | Prevents formation of difficult-to-separate diastereomeric peptide impurities. sigmaaldrich.comphenomenex.com |

| Free Amine | GC or Ninhydrin Test | ≤ 0.2% | Low levels indicate stability during storage and reduce risk of double-insertions. sigmaaldrich.com |

Compound Information

Table 3: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 240608 |

| Aspartic Acid | 5960 |

| 1-Adamantanol | 7900 |

| N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | 74153 |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | 6744 |

| Piperidine | 8082 |

| Acetic Acid | 176 |

| Toluene | 1140 |

| Ethyl Acetate | 8857 |

| Hexane | 8058 |

| tert-Butyl alcohol | 6419 |

| Sulfuric Acid | 1118 |

| Sodium Bicarbonate | 516892 |

| Dioxane | 6522 |

Fmoc Asp O 1 Ad Oh in Solid Phase Peptide Synthesis Spps

Mechanistic Role of the 1-Adamantyl Ester in Aspartate Side-Chain Protection

The primary function of a side-chain protecting group in SPPS is to mask a reactive functional group, preventing it from participating in unwanted reactions during peptide chain elongation. The 1-adamantyl ester in Fmoc-Asp(O-1-Ad)-OH is specifically designed to prevent the side reactions associated with the aspartic acid side-chain carboxyl group.

Aspartimide formation is a significant side reaction during Fmoc-SPPS. nih.gov It is initiated by the repeated exposure of the peptide chain to a base, typically piperidine (B6355638), which is used to remove the temporary Nα-Fmoc protecting group. merckmillipore.compeptide.com The reaction involves the nucleophilic attack of the nitrogen atom from the subsequent amino acid residue's backbone amide on the carbonyl carbon of the Asp side-chain ester. This forms a five-membered succinimide (B58015) ring, known as an aspartimide. nih.govuwec.edu This intermediate is problematic because it is mass-neutral, making it difficult to detect, and can lead to several undesired by-products. nih.govbiotage.com Ring-opening of the aspartimide by water or piperidine can generate a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their corresponding D-isomers, which are often difficult or impossible to separate from the target peptide by HPLC. nih.govmerckmillipore.com

The 1-adamantyl group provides protection against this base-catalyzed reaction. Both β-1- and β-2-adamantyl groups are stable under the basic conditions (e.g., 55% piperidine) used for Fmoc deprotection, ensuring the side-chain remains protected throughout the synthesis cycles. rsc.org This stability prevents the formation of the succinimide intermediate, thereby preserving the integrity of the peptide backbone.

The effectiveness of the 1-adamantyl group stems from its significant steric bulk and rigid, cage-like structure. mdpi.com This steric hindrance physically obstructs the peptide backbone nitrogen from achieving the necessary proximity and angle to attack the side-chain carbonyl carbon. biotage.comresearchgate.net By increasing the steric barrier to the intramolecular cyclization, the 1-adamantyl ester effectively suppresses the rate of aspartimide formation. biotage.comrsc.org The importance of steric bulk has been demonstrated in numerous studies, which show that less bulky protecting groups are more prone to aspartimide formation. nih.govsemanticscholar.org The adamantyl group's three-dimensional structure provides a more substantial shield compared to smaller, more flexible groups, making it a highly effective tool for minimizing this pernicious side reaction. biotage.comrsc.org

Prevention of Base-Catalyzed Aspartimide Formation

Performance in Aspartimide-Prone Peptide Sequences

The propensity for aspartimide formation is highly dependent on the amino acid sequence. nih.gov Certain dipeptide motifs are notoriously problematic and serve as benchmarks for evaluating the efficacy of new protecting group strategies.

The Asp-Gly (D-G) sequence is considered the most susceptible to aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue, which allows the backbone nitrogen to attack the aspartyl side chain more easily. nih.govsemanticscholar.orgresearchgate.net The Asp-Ser (D-S) motif is also known to be problematic. nih.govresearchgate.net The use of this compound has been shown to effectively suppress aspartimide formation in these challenging sequences. rsc.orgresearchgate.net Studies comparing various protecting groups have highlighted that sterically demanding groups like 1-adamantyl offer superior protection. One study found that a combination of 1-adamantyl side-chain protection for aspartate and the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal was among the most effective methods for minimizing aspartimide formation across various sequences. researchgate.net

The risk of generating impurities via aspartimide formation is compounded in peptides that contain multiple aspartic acid residues. nih.gov Each Asp residue represents a potential site for the side reaction during every subsequent Fmoc deprotection step. This cumulative effect can lead to a complex mixture of by-products and a significant decrease in the yield of the desired full-length peptide. The synthesis of a phosphophoryn repeat motif, H-[Asp-(Ser(P))2]3-Asp-OH, which contains multiple Asp residues, highlights the challenges of synthesizing such peptides. researchgate.net In these cases, employing a highly efficient protecting group is critical. The robust protection against base-catalyzed cyclization offered by the 1-adamantyl group makes this compound a valuable building block for the successful synthesis of peptides rich in aspartic acid. nih.govrsc.org

Efficacy in Asp-Gly and Asp-Ser Motifs

Comparative Analysis with Other Aspartate Protecting Groups

The selection of an appropriate side-chain protecting group for aspartic acid is a critical decision in SPPS planning. This compound is one of several options, each with distinct advantages and disadvantages.

The most common protecting group for Asp in Fmoc-SPPS is the tert-butyl (OtBu) ester . uwec.eduiris-biotech.de While widely used, OtBu provides only moderate protection and often allows for significant aspartimide formation in susceptible sequences. nih.govacs.org Comparative studies have shown that bulkier groups are generally more effective. The order of increasing effectiveness in suppressing aspartimide formation for several common groups has been reported as: O-benzyl (OBzl) < O-allyl (OAll) < O-1-adamantyl (O-1-Ad) < tert-butyl (OtBu) < 3-methylpent-3-yl (OMpe). nih.govsemanticscholar.org It is important to note that while some sources present a different hierarchy, the general consensus is that increasing the steric bulk around the ester linkage reduces the rate of cyclization. biotage.com

More recently developed "super-bulky" trialkylcarbinol-based esters, such as 3-ethyl-3-pentyl (OEpe) and 5-butyl-5-nonyl (OBno) , have demonstrated even greater efficacy in preventing aspartimide formation than both OtBu and OMpe, even in the most challenging Asp-Gly sequences. merckmillipore.comsemanticscholar.orgnih.govsigmaaldrich.com These advanced protecting groups can reduce the side reaction to negligible levels. merckmillipore.comsigmaaldrich.com However, the synthesis of these highly substituted amino acid derivatives can be more complex and costly. biotage.com

The following table provides a comparative overview of selected aspartate protecting groups.

Comparison to tert-Butyl (OtBu) Ester

The tert-butyl (OtBu) ester is the most conventional protecting group for the aspartic acid side chain in Fmoc-SPPS. advancedchemtech.com While widely used, its ability to prevent aspartimide formation is limited, especially in sequences known to be problematic, such as Asp-Gly, Asp-Asn, and Asp-Arg. iris-biotech.de

The 1-adamantyl (O-1-Ad) group offers a significant advantage over the OtBu group due to its greater steric bulk. The rigid, cage-like structure of adamantane (B196018) provides a more substantial shield for the β-carboxyl group, leading to a demonstrable reduction in aspartimide formation compared to the OtBu ester. Studies have shown that while OtBu protection is often insufficient, the O-1-Ad group provides superior protection against this base-catalyzed side reaction. This increased steric hindrance is a key factor in achieving higher purity of the crude peptide, especially in syntheses involving long or difficult sequences prone to this side reaction.

Evaluation Against More Bulky Esters (e.g., OMpe, OEpe, OBno, OPhp)

In the ongoing effort to completely eliminate aspartimide formation, even bulkier ester protecting groups have been developed and evaluated against the 1-adamantyl ester. These include esters derived from trialkylcarbinols such as 3-methyl-3-pentyl (OMpe), 3-ethyl-3-pentyl (OEpe), 5-n-butyl-5-nonyl (OBno), and 4-n-propyl-4-heptyl (OPhp). advancedchemtech.comnih.gov

Research comparing these groups has established a clear hierarchy based on steric hindrance and effectiveness. While the 1-adamantyl group is superior to OtBu, it is generally less effective at preventing aspartimide formation than these more sterically demanding trialkylcarbinol-based esters. sigmaaldrich.com For instance, in studies using the challenging scorpion toxin II model peptide, derivatives like Fmoc-Asp(OBno)-OH have been shown to reduce aspartimide formation to nearly undetectable levels, outperforming both OtBu and OMpe. sigmaaldrich.commerckmillipore.com The general trend indicates that as the steric bulk of the ester group increases (from OtBu < O-1-Ad < OMpe < OEpe < OBno), the rate of aspartimide formation decreases. nih.gov However, this increased bulk can sometimes lead to lower coupling efficiencies, requiring optimized or longer coupling times, representing a trade-off that must be considered during synthesis planning. iris-biotech.debiotage.com

| Protecting Group | Relative Steric Bulk | Effectiveness in Preventing Aspartimide Formation | Reference |

|---|---|---|---|

| -O-tert-Butyl (OtBu) | Standard | Baseline, often insufficient for problematic sequences. | advancedchemtech.com |

| -O-1-Adamantyl (O-1-Ad) | High | Superior to OtBu. | rsc.org |

| -O-3-methyl-3-pentyl (OMpe) | Very High | Superior to OtBu and generally comparable or slightly better than O-1-Ad. | advancedchemtech.combiotage.com |

| -O-3-ethyl-3-pentyl (OEpe) | Extremely High | Highly effective, superior to OMpe. | nih.gov |

| -O-5-butyl-5-nonyl (OBno) | Extremely High | Extremely effective, one of the best-performing groups. | sigmaaldrich.commerckmillipore.com |

Assessment Versus Other Ester-Based Protecting Groups (e.g., Allyl, Benzyl)

Beyond bulky alkyl esters, other types of ester protecting groups for the Asp side chain offer different strategic advantages, primarily through alternative deprotection mechanisms.

Allyl (OAll) Ester: The allyl ester is a key component in strategies requiring an additional level of orthogonality. It is stable to both the basic conditions of Fmoc removal and the standard acidic conditions (TFA) used for cleaving tBu-based groups and releasing the peptide from the resin. sigmaaldrich.com The OAll group is selectively removed using a palladium(0) catalyst, allowing for specific modifications, such as side-chain cyclization or branching, while the peptide remains on the solid support. acs.org Compared to O-1-Ad, the OAll group does not rely on steric hindrance to the same degree and thus offers less intrinsic protection against aspartimide formation. iris-biotech.de

Benzyl (B1604629) (OBzl) Ester: The benzyl ester is a more traditional protecting group, commonly associated with Boc-SPPS. In the context of Fmoc-SPPS, it offers limited utility. It is labile to strong acids like hydrofluoric acid (HF) but can also be removed by catalytic hydrogenation. acs.org However, its stability to the repeated piperidine treatments in Fmoc-SPPS is not always sufficient, and it is generally considered less effective than bulky alkyl esters at preventing aspartimide formation. acs.org

The primary advantage of this compound lies in its straightforward compatibility with the standard Fmoc/tBu strategy, where it provides enhanced protection against a common side reaction without introducing additional chemical steps, unlike the OAll group which requires a specific catalytic deprotection step.

Impact on Peptide Synthesis Yields and Crude Peptide Purity

The choice of an aspartic acid protecting group directly influences the final outcome of a peptide synthesis. The primary benefit of using this compound over the standard Fmoc-Asp(OtBu)-OH is a significant improvement in the purity of the crude peptide.

By effectively suppressing the formation of aspartimide-related by-products, the use of the 1-adamantyl ester leads to a cleaner crude product profile. biotage.com This is particularly valuable because some by-products, such as the rearranged β-aspartyl peptide and the D-aspartyl epimer, are mass-neutral and co-elute with the desired product during HPLC purification, making them exceptionally difficult or impossible to remove. sigmaaldrich.commerckmillipore.com By minimizing the generation of these impurities from the outset, this compound simplifies the purification process and increases the recovery of the target peptide.

Orthogonal Protecting Group Strategies Utilizing this compound

Orthogonality in peptide synthesis refers to the ability to selectively remove one type of protecting group in the presence of others using specific, non-interfering chemical conditions. invivochem.cn this compound fits seamlessly into the most common orthogonal strategy in modern peptide synthesis: the Fmoc/tBu approach.

Compatibility with N-alpha-Fmoc Deprotection Reagents

The 1-adamantyl ester linkage is robustly stable to the basic conditions required for the removal of the N-terminal Fmoc protecting group. It remains intact during repeated treatments with solutions of 20-30% piperidine in DMF, which are standard for Fmoc deprotection. rsc.orgpsu.edu This stability is fundamental to its utility, ensuring that the aspartic acid side chain remains protected throughout the entire chain assembly process, preventing premature deprotection and subsequent side reactions.

Selective Cleavage Conditions for the 1-Adamantyl Ester

The 1-adamantyl ester is an acid-labile protecting group. It is efficiently cleaved during the final deprotection step using strong acids, typically a cocktail based on 95% trifluoroacetic acid (TFA), which is the same condition used to remove other tBu-based side-chain protecting groups (e.g., Asp(OtBu), Ser(tBu), Lys(Boc)) and to cleave the peptide from most acid-sensitive resins. rsc.orginvivochem.cn This makes this compound a "plug-and-play" replacement for Fmoc-Asp(OtBu)-OH in standard protocols, offering enhanced side-reaction suppression without requiring changes to the final cleavage procedure.

Enabling Post-Synthetic Modifications via Differential Deprotection

In the strategic assembly of complex peptides, particularly those requiring site-specific alterations after the main chain has been synthesized, the concept of orthogonal protection is paramount. An orthogonal protection scheme is one in which different classes of protecting groups are used, each of which can be removed by a specific chemical reaction without affecting the others. peptide.com This methodology is fundamental for enabling post-synthetic modifications on the solid phase, such as side-chain cyclization, branching, or the attachment of labels.

The use of this compound is a key component in advanced orthogonal protection strategies due to the high stability of its 1-adamantyl (1-Ad) ester side-chain protecting group. ug.edu.pl The 1-Ad group is significantly resistant to acidolysis and is generally removed only under the harsh trifluoroacetic acid (TFA) conditions used for the final cleavage of the peptide from the resin. ug.edu.plresearchgate.net This robustness allows it to serve as a steadfast protecting group for the aspartic acid side chain while other, more labile protecting groups are selectively removed elsewhere in the peptide sequence to expose a site for modification.

A common strategy involves pairing the highly stable 1-Ad group with a protecting group from a different chemical class, such as the hydrazine-labile ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group. sigmaaldrich.com For instance, a peptide can be synthesized containing both this compound and an amino acid protected with a group like ivDde, for example, Fmoc-Lys(ivDde)-OH.

The process for selective modification would proceed as follows:

The peptide chain is assembled on a solid support using standard Fmoc/tBu chemistry.

After chain elongation, the resin-bound peptide has its side chains protected by various groups, including the 1-Ad on aspartic acid and ivDde on lysine (B10760008).

The resin is then treated with a solution of 2% hydrazine (B178648) in a solvent like dimethylformamide (DMF). sigmaaldrich.com This condition is highly specific for the cleavage of the Dde or ivDde group, leaving the acid-labile 1-Ad group and other standard protecting groups completely intact. sigmaaldrich.com

The removal of the ivDde group exposes the primary amine on the lysine side chain. This newly available nucleophile can be selectively modified through acylation, alkylation, or conjugation to a reporter molecule.

Following this site-specific modification, the peptide can be fully deprotected and cleaved from the resin using a standard TFA cocktail, which will also remove the 1-Ad group from the aspartic acid.

In this manner, the stability of the 1-adamantyl ester of this compound is not a hindrance but an advantage, providing a secure protection for the aspartate side chain that allows for the precise, selective deprotection and modification of other residues within the peptide. This highlights its role as an essential tool for creating sophisticated, modified peptide structures.

The table below illustrates the orthogonality of various protecting groups commonly used in conjunction with Fmoc-SPPS, demonstrating the distinct cleavage conditions that enable differential deprotection.

| Protecting Group | Chemical Class | Cleavage Conditions | Stability |

|---|---|---|---|

| Fmoc | Base-Labile | 20% Piperidine in DMF | Stable to acid and hydrazine |

| 1-Adamantyl (1-Ad) | Acid-Labile | Strong acid (e.g., high % TFA) | Stable to base and hydrazine |

| tert-Butyl (tBu) | Acid-Labile | Strong acid (e.g., TFA) | Stable to base and hydrazine |

| ivDde | Hydrazine-Labile | 2% Hydrazine in DMF | Stable to acid and piperidine |

| Allyl (All) | Palladium-Catalyzed | Pd(PPh₃)₄ / Phenylsilane | Stable to acid and base |

Table of Mentioned Compounds

| Compound Name | PubChem CID |

|---|---|

| This compound | 139106096 |

| Piperidine | 8082 |

| Trifluoroacetic acid | 6422 |

| Lysine | 5962 |

| Aspartic acid | 5960 |

| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) | 54728551 |

| Hydrazine | 9321 |

| Dimethylformamide | 6228 |

| Allyl group | 449084 |

| tert-Butyl group | 8039 |

| Palladium tetrakis(triphenylphosphine) | 15033 |

Advanced Synthetic Applications and Methodological Considerations

Integration of Fmoc-Asp(O-1-Ad)-OH into Convergent Peptide Synthesis

Convergent peptide synthesis, which involves the assembly of smaller, protected peptide fragments that are subsequently ligated to form the final polypeptide, is a powerful strategy for producing large and complex peptides. The choice of protecting groups for the amino acid side chains is paramount to the success of this approach.

Use in Fragment Condensation Strategies

In fragment condensation, protected peptide segments are coupled in solution or on a solid support. The C-terminal amino acid of one fragment is activated and reacted with the N-terminal amine of another. A critical requirement is the use of side-chain protecting groups that are stable throughout the fragment synthesis and subsequent coupling steps, yet can be removed efficiently during the final global deprotection.

While the tert-butyl (tBu) group is a common choice for aspartic acid side-chain protection in Fmoc-based solid-phase peptide synthesis (SPPS), the adamantyl group of this compound provides an alternative with different lability characteristics. The adamantyl ester is generally more stable to the acidic conditions used for cleavage from some highly acid-sensitive resins, which can be advantageous when preparing protected peptide fragments. For instance, protected peptide fragments can be cleaved from 2-chlorotrityl chloride resin using mild acidic conditions that may partially cleave more labile groups like tert-butyl, while leaving the adamantyl group largely intact. peptide.com This stability allows for the selective deprotection of other groups, facilitating the controlled ligation of fragments. However, it's important to note that the bulky nature of the adamantyl group can sometimes hinder coupling efficiency, requiring careful optimization of coupling reagents and conditions.

Application in the Synthesis of Challenging and Aggregation-Prone Peptides

The synthesis of certain peptide sequences is notoriously difficult due to issues such as steric hindrance, poor solubility, and inter- or intramolecular aggregation of the growing peptide chain on the solid support. These "difficult sequences" can lead to incomplete reactions and low yields of the target peptide. luxembourg-bio.com

The introduction of bulky side-chain protecting groups can, in some cases, disrupt the secondary structures that lead to aggregation. researchgate.net The adamantyl moiety of this compound, with its rigid and lipophilic cage structure, can interfere with the hydrogen bonding networks between peptide chains that are responsible for the formation of β-sheets and subsequent aggregation. This disruption can improve the solvation of the peptide-resin complex and enhance the accessibility of the N-terminus for the incoming activated amino acid, thereby improving coupling efficiency.

However, the very bulkiness that can be an advantage can also be a drawback. If the aggregation is not the primary issue, the steric hindrance of the adamantyl group itself can slow down coupling reactions, necessitating more potent coupling reagents or longer reaction times. Therefore, the decision to use this compound in the synthesis of a challenging sequence must be made on a case-by-case basis, considering the specific nature of the peptide sequence and the potential for aggregation.

Optimization of Solid-Phase Reaction Conditions for this compound Incorporations

The successful incorporation of this compound into a growing peptide chain via SPPS hinges on the careful selection and optimization of reaction conditions. The steric bulk of the adamantyl group presents a significant challenge to the efficiency of both the coupling and deprotection steps.

Effects of Coupling Reagents and Activation Strategies

The choice of coupling reagent is critical for achieving high yields when incorporating sterically hindered amino acids like this compound. Standard carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used alone, may not be sufficiently reactive to overcome the steric hindrance of the adamantyl group. bachem.com

To enhance coupling efficiency, these carbodiimides are often used in conjunction with additives. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivatives (e.g., HOAt) were historically common, but due to safety concerns with HOBt, non-explosive alternatives like ethyl cyano(hydroxyimino)acetate (OxymaPure) are now widely used. bachem.comtandfonline.com These additives react with the activated amino acid to form an active ester that is less prone to side reactions and can more effectively acylate the N-terminal amine of the peptide-resin.

For particularly difficult couplings involving hindered residues, more potent coupling reagents are often employed. Phosphonium-based reagents like PyBOP® and aminium/uronium-based reagents such as HBTU, HATU, and TBTU are generally more effective than carbodiimides alone. bachem.com These reagents rapidly generate highly reactive species that can drive the coupling reaction to completion. For instance, HATU, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), has proven effective for coupling sterically demanding amino acids. bachem.commdpi.com However, the use of these powerful reagents must be balanced against the increased risk of side reactions, such as racemization.

Table 1: Common Coupling Reagents for SPPS

| Reagent Class | Examples | Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Good for standard couplings; often require additives for hindered residues. bachem.com |

| Phosphonium Salts | PyBOP®, PyAOP® | Highly reactive; effective for hindered couplings; less prone to guanidinylation side reactions than uronium salts. bachem.com |

This table is interactive. Users can sort and filter the data.

Role of Additives in Fmoc Deprotection Solutions

The removal of the N-α-Fmoc protecting group is typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638) in N,N-dimethylformamide (DMF). nih.gov However, this basic treatment can promote a significant side reaction involving aspartic acid residues: the formation of an aspartimide. nih.govacs.org This cyclic imide is prone to racemization and can be opened by the amine base to yield a mixture of α- and β-aspartyl peptides, as well as their corresponding D-isomers. nih.govlookchem.com

The bulky adamantyl group in this compound has been shown in some studies to be more prone to aspartimide formation than the standard tert-butyl protecting group under prolonged piperidine treatment. lookchem.com To mitigate this, various additives can be included in the Fmoc deprotection solution. The addition of a weak acid, such as HOBt or, more recently, OxymaPure, to the piperidine solution can suppress aspartimide formation by protonating the intermediate that leads to the cyclic imide. rsc.orgpeptide.combiotage.com Formic acid has also been shown to be effective in reducing this side reaction. rsc.org

Alternatively, less basic deprotection cocktails can be employed. Mixtures of piperazine (B1678402) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been investigated as alternatives to piperidine. rsc.orgacs.org While DBU is a very strong, non-nucleophilic base that can accelerate Fmoc removal, it can also promote aspartimide formation. acs.orgpeptide.com Therefore, a careful balance of the base and a nucleophilic scavenger like piperazine is necessary. rsc.org The use of more sterically hindered secondary amines, such as dipropylamine, has also been reported to reduce aspartimide formation compared to piperidine, particularly at elevated temperatures. acs.org

Minimization of Epimerization and Racemization During Aspartate Coupling

One of the most significant challenges in peptide synthesis is preserving the stereochemical integrity of the chiral α-carbon of the amino acids. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation step of the coupling reaction. peptide.com Histidine and cysteine are particularly susceptible to racemization, but aspartic acid can also be problematic. nih.govpeptide.com

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The electron-withdrawing nature of the activated carboxyl group increases the acidity of the α-proton, which can be abstracted by a base, leading to a planar, achiral enolate that can be re-protonated from either face to give a mixture of enantiomers.

To minimize racemization during the coupling of this compound, several strategies can be employed:

Use of Additives: As mentioned previously, additives like HOBt, HOAt, and OxymaPure are crucial. bachem.compeptide.com They not only enhance coupling rates but also suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates. mdpi.com

Choice of Base: The base used during coupling can significantly influence the extent of racemization. Stronger, more sterically hindered bases are generally preferred. While DIPEA is commonly used, the weaker base N-methylmorpholine (NMM) or the even more hindered sym-collidine may be beneficial in cases with a high risk of racemization. bachem.comresearchgate.net

Pre-activation: Pre-activating the this compound with the coupling reagent for a short period before adding it to the peptide-resin can help to minimize the exposure of the activated species to the basic reaction conditions, thereby reducing the opportunity for racemization. peptide.com

Low Temperature: Performing the coupling reaction at a lower temperature can also help to reduce the rate of racemization. bachem.com

It is also important to consider that aspartimide formation itself is a major pathway to racemization of aspartic acid residues. lookchem.commerckmillipore.com The cyclic imide intermediate is particularly labile to epimerization at the α-carbon. lookchem.com Therefore, the measures taken to prevent aspartimide formation, as discussed in section 4.3.2, are also critical for minimizing racemization of the aspartate residue.

Analytical Methodologies for Monitoring Aspartate Integrity in Peptides

High-Performance Liquid Chromatography (HPLC) for Aspartimide Detection

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode (RP-HPLC), is the primary analytical tool for detecting aspartimide and related by-products during and after peptide synthesis. sigmaaldrich.com The principle of separation is based on the differential partitioning of the target peptide and its impurities between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.

Aspartimide formation involves the cyclization of the aspartate side chain, resulting in a loss of water and the formation of a succinimide (B58015) ring. preprints.org This cyclic intermediate is less polar than the parent peptide. Subsequent reactions of the aspartimide can occur:

Hydrolysis: The succinimide ring can open to form either the desired α-aspartyl peptide or an isomeric β-aspartyl (isoaspartyl) peptide. biotage.com

Aminolysis: In the presence of piperidine (B6355638) used for Fmoc-deprotection, the ring can be opened to form α- and β-piperidide adducts.

These by-products have distinct polarities and can often be separated from the target peptide using RP-HPLC. sigmaaldrich.com However, the separation of the desired L-aspartyl peptide from the L-isoaspartyl, D-aspartyl, and D-isoaspartyl isomers is particularly challenging because they often have very similar retention times and identical masses. sigmaaldrich.combiotage.com The development of a robust HPLC method with optimized gradient elution is critical for resolving these closely related species. researchgate.net Combining ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) provides a powerful method to identify and quantify impurities, even those present in trace amounts. preprints.org

Table 1: Typical RP-HPLC Parameters for Peptide Impurity Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8, 1.7-5 µm particle size | Separates compounds based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and ion-pair with basic residues. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic solvent to elute compounds from the column. |

| Gradient | Linear gradient, e.g., 5% to 60% B over 30-60 min | Gradually increases elution strength to separate compounds with a wide range of polarities. mdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min | Influences resolution and analysis time. |

| Detection | UV Absorbance at 214-220 nm (peptide backbone) and 280 nm (aromatic residues) | Quantifies the eluting species. |

| Column Temperature | 25 - 60 °C | Affects viscosity and selectivity; higher temperatures can improve peak shape. mdpi.com |

Mass Spectrometry Techniques for Product Characterization and Impurity Profiling

Mass Spectrometry (MS) is an indispensable technique used in conjunction with HPLC (LC-MS) for the definitive characterization of peptides and the identification of impurities. researchgate.net While HPLC separates components based on retention time, MS provides the mass-to-charge ratio (m/z) of each component, allowing for confirmation of its molecular weight and elemental composition.

During the analysis of peptides synthesized using Fmoc-Asp(O-1-Ad)-OH, MS is used to:

Confirm the Target Peptide: The measured molecular weight must match the calculated theoretical mass of the desired peptide sequence.

Identify Aspartimide-Related Impurities: Aspartimide formation itself results in a mass loss of 18.01 Da (the mass of water) compared to the parent peptide, making it readily detectable by MS. chemrxiv.org The subsequent formation of piperidide adducts results in a predictable mass increase.

Detect Other Synthesis Failures: MS can identify other common impurities such as deletion sequences (missing amino acids) or products of incomplete side-chain deprotection. researchgate.net

A significant challenge arises with isoaspartyl impurities, which are isobaric (have the same mass) with the target aspartyl peptide and therefore cannot be distinguished by MS alone. sigmaaldrich.combiotage.com This underscores the necessity of high-resolution chromatographic separation prior to MS analysis.

For unambiguous localization of the modification, tandem mass spectrometry (MS/MS) is employed. In this technique, the ion corresponding to an impurity is isolated and fragmented. The resulting fragment ions provide sequence-specific information, allowing researchers to pinpoint the exact location of the aspartimide or isoaspartate residue within the peptide chain. researchgate.net

Spectrophotometric Monitoring of Fmoc Removal During Synthesis Cycles

The repetitive removal of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a critical step in solid-phase peptide synthesis (SPPS). Incomplete deprotection leads to deletion sequences, while prolonged exposure to the basic conditions (typically a solution of piperidine in a polar aprotic solvent like DMF) can promote side reactions like aspartimide formation. sigmaaldrich.com

A simple and effective method for monitoring the Fmoc deprotection reaction in real-time is UV-Vis spectrophotometry. iris-biotech.depublish.csiro.au The process is based on the following chemical principle:

The base (piperidine) cleaves the Fmoc group from the N-terminus of the peptide, releasing dibenzofulvene (DBF). publish.csiro.au

The liberated DBF is a reactive electrophile and is immediately trapped by excess piperidine to form a stable piperidine-dibenzofulvene adduct. iris-biotech.deresearchgate.net

This adduct possesses a strong and distinct UV absorbance maximum, typically measured at approximately 301 nm. iris-biotech.deresearchgate.net

By measuring the absorbance of the solution flowing from the reactor, the progress of the deprotection reaction can be quantified. researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the adduct, which in turn is stoichiometric with the amount of Fmoc group removed. iris-biotech.de This allows for the determination of reaction completion, ensuring that the subsequent coupling step proceeds with a free N-terminus. This quantitative colorimetric method is often referred to as the "Fmoc Test" and is a crucial quality control step in peptide synthesis. springernature.com

Table 2: Parameters for Spectrophotometric Monitoring of Fmoc Deprotection

| Parameter | Value/Description | Significance |

|---|---|---|

| Analyte | Piperidine-Dibenzofulvene Adduct | The chromophore formed upon successful Fmoc removal. iris-biotech.de |

| Wavelength (λmax) | ~301 nm (also reported at 290 nm or 312 nm) | The wavelength of maximum absorbance for the adduct, providing the highest sensitivity. iris-biotech.deresearchgate.netresearchgate.net |

| Molar Extinction Coefficient (ε) | ~7,100-8,100 L·mol⁻¹·cm⁻¹ | A constant used in the Beer-Lambert law to calculate the concentration from the absorbance reading. iris-biotech.de |

| Monitoring Mode | Online (flow cell) or Offline (sampling) | Allows for real-time process control or endpoint analysis of the deprotection step. iris-biotech.de |

| Application | Quantifying reaction completion, calculating resin loading, optimizing deprotection times. iris-biotech.deresearchgate.net | Provides critical data for process optimization and ensuring synthesis efficiency. |

Future Directions and Research Perspectives in Aspartate Chemistry

Development of Next-Generation Aspartate Protecting Groups

The quest for ideal protecting groups is a continuous effort in peptide chemistry, aiming for complete suppression of side reactions while ensuring smooth coupling and deprotection under mild conditions. While the 1-adamantyl group offers substantial protection, research has moved towards developing even more refined and efficient protecting groups for aspartic acid.

A notable area of development is the exploration of novel, sterically demanding trialkylcarbinol-based protecting groups. These are conceptually similar to the adamantyl group but offer modified steric and electronic properties. For example, derivatives that substitute the methyl groups of a tert-butyl group with longer alkyl chains have been shown to provide even greater protection against aspartimide formation than the standard O-tert-butyl (OtBu) group. iris-biotech.de Another advanced protecting group is the 2-phenylisopropyl (Opp) ester, which offers the advantage of being cleavable under very mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), providing an additional level of orthogonality in complex syntheses. bachem.com

More revolutionary approaches move away from simple steric hindrance. One such strategy involves the use of cyanosulfurylides as protecting groups for carboxylic acids. nih.gov This method masks the carboxylic acid via a stable carbon-carbon bond within a zwitterionic structure. nih.gov These groups are exceptionally stable throughout all standard peptide synthesis steps and can enhance the solubility of the growing peptide chain. nih.gov Deprotection is achieved selectively and rapidly using aqueous electrophilic halogenating agents, which cleave the C-C bond. nih.gov This strategy has been successfully employed in the synthesis of complex peptides like teduglutide (B13365) and ubiquitin, demonstrating its potential to overcome one of the most significant hurdles in modern peptide chemistry. nih.gov

Another innovative direction is the use of backbone protection, where the amide nitrogen of the peptide bond itself is temporarily protected. Groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group can be introduced to shield the backbone amide, effectively preventing aspartimide formation. researchgate.net However, this approach can present its own challenges, such as difficulties in acylating the resulting secondary amine, and is often reserved for particularly problematic sequences like Asp-Gly. nih.govresearchgate.net

A summary of key next-generation aspartate protecting groups is presented below:

| Protecting Group Class | Example(s) | Key Features & Advantages |

| Bulky Alkyl Esters | 3-methyl-3-pentyl (OMpe), 2-phenylisopropyl (OPp) | Enhanced steric hindrance compared to OtBu; OPp allows for highly acid-sensitive deprotection. nih.govbachem.com |

| Cyanosulfurylides (CSY) | - | Forms a stable C-C bond with the carboxyl group; stable to all standard SPPS conditions; improves peptide solubility; cleaved by electrophilic halogens. nih.govrsc.org |

| Backbone Protection | 2,4-dimethoxybenzyl (Dmb), 2-hydroxy-4-methoxybenzyl (Hmb) | Protects the backbone amide nitrogen, completely preventing cyclization; particularly useful for Asp-Gly sequences. nih.govcsic.es |

| Novel Benzyl-type Esters | 3,4-methylenedioxybenzyl ester (OBno) | Provides a simple and universal solution to overcoming aspartimide formation with minimal side-product formation and improved chiral stability. sigmaaldrich.commerckmillipore.com |

Advancements in Automated Peptide Synthesis Protocols for Hindered Protecting Groups

The use of sterically hindered protecting groups like the 1-adamantyl in Fmoc-Asp(O-1-Ad)-OH necessitates optimized protocols, especially in automated solid-phase peptide synthesis (SPPS). gyrosproteintechnologies.com Standard coupling conditions may be insufficient to efficiently incorporate such bulky amino acid derivatives, leading to incomplete reactions and deletion sequences. gyrosproteintechnologies.com Consequently, significant advancements in automated synthesis methodologies have been developed to address these challenges.

Modern automated peptide synthesizers now routinely incorporate features designed to improve the synthesis of difficult sequences. americanpeptidesociety.org These include:

Advanced Coupling Reagents: While traditional carbodiimides are effective for many amino acids, the incorporation of hindered residues often requires more potent activating agents. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) exhibit faster activation kinetics and are highly effective for coupling sterically demanding amino acids. acs.orgnih.gov

Real-Time Monitoring: Advanced synthesizers can be equipped with real-time UV monitoring systems. americanpeptidesociety.org This technology tracks the removal of the Fmoc protecting group in real-time, allowing the system to ensure deprotection is complete before proceeding to the next coupling step. This helps to prevent deletion sequences that can arise from incomplete deprotection, a risk that is heightened with sterically crowded peptide chains. americanpeptidesociety.org

Optimized Heating Capabilities: Beyond microwave energy, precise induction heating allows for customized temperature profiles for specific coupling reactions. americanpeptidesociety.org Applying controlled heat can overcome the activation energy barrier for difficult couplings involving hindered residues, ensuring the formation of the correct peptide bond without causing unwanted side reactions. americanpeptidesociety.org

These automated protocols, combining advanced reagents and physical methods, are crucial for effectively utilizing building blocks like this compound and its even more hindered successors.

Broader Implications for the Synthesis of Complex Peptides and Proteins

The development of robust protecting groups for aspartic acid, such as the 1-adamantyl ester, and the parallel evolution of automated synthesis technologies have profound implications for peptide and protein science. These advancements significantly expand the range of peptide sequences that can be successfully synthesized, opening doors to previously inaccessible research and therapeutic opportunities.

The ability to reliably incorporate aspartic acid without significant aspartimide formation is critical for the synthesis of long peptides and small proteins. nih.gov Many biologically active peptides, including therapeutic agents, contain multiple aspartic acid residues. The cumulative risk of aspartimide formation at each of these sites can make their synthesis impractical using older methods. By suppressing this side reaction, building blocks like this compound and its next-generation counterparts make the production of these complex molecules feasible, with higher purity and yield. iris-biotech.demerckmillipore.com

Furthermore, these enabling technologies facilitate the synthesis of peptides with "difficult" sequences, such as those prone to aggregation or containing multiple sterically hindered residues. researchgate.net The combination of sterically demanding protecting groups and advanced, automated synthesis protocols provides the chemical tools needed to navigate these challenging synthetic landscapes. This allows for the routine production of peptides that are crucial for academic research, drug discovery, and the development of peptide-based biomaterials. csic.es The reliable synthesis of such complex molecules is a critical step in exploring their structure-activity relationships and unlocking their full therapeutic and technological potential.

Q & A

Q. What is the role of the O-1-Ad protecting group in Fmoc-Asp(O-1-Ad)-OH during solid-phase peptide synthesis (SPPS)?

The O-1-Ad (1-adamantyl) group protects the β-carboxylic acid side chain of aspartic acid, preventing unwanted side reactions (e.g., aspartimide formation) during peptide elongation. This bulky ester group enhances steric hindrance, improving stability under basic Fmoc deprotection conditions (e.g., 20% piperidine in DMF) . Compared to smaller esters like OtBu, O-1-Ad reduces premature cleavage risks during repetitive synthesis steps .

Q. What analytical methods are essential for verifying the purity and structural integrity of this compound?

Key techniques include:

- HPLC : Assess purity (>98% threshold recommended) using reverse-phase columns and UV detection (e.g., 265 nm for Fmoc absorption) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS or MALDI-TOF) to validate the presence of the O-1-Ad group .

- NMR : Characterize chemical shifts for the adamantyl group (δ ~1.6–2.0 ppm for adamantane protons) to distinguish it from other esters .

Q. How should this compound be stored to maintain stability?

Store at 4°C in a desiccated environment to prevent hydrolysis of the ester group. Ensure the container is sealed under inert gas (e.g., argon) to avoid moisture absorption, which can degrade the Fmoc group and activate side-chain reactivity .

Advanced Research Questions

Q. How does the O-1-Ad group influence coupling efficiency in automated peptide synthesis compared to OtBu or ODmab esters?

The bulky O-1-Ad group may reduce coupling efficiency due to steric hindrance. For example, coupling Fmoc-Asp(OtBu)-OH achieves ~100% efficiency with HATU/HOAt activation, whereas O-1-Ad derivatives might require extended reaction times (1–2 hours) or higher equivalents (2.5–3×) of amino acid and activator . Comparative studies show OtBu esters yield 92% purity in SPPS, while ODmab derivatives (e.g., Fmoc-Asp(ODmab)-OH) are used for selective deprotection in orthogonal strategies .

Q. What strategies prevent aspartimide formation during prolonged synthesis with this compound?

- Low-temperature coupling : Perform reactions at 0–4°C to slow base-catalyzed side reactions.

- Additive use : Incorporate 0.1 M HOBt or Oxyma Pure in the coupling mixture to suppress racemization and aspartimide pathways .

- Alternative deprotection conditions : Replace piperidine with milder bases (e.g., 2% DBU in DMF) for sensitive sequences, though this requires empirical validation .

Q. How can researchers functionalize this compound for bioconjugation or PEGylation applications?

The O-1-Ad group can be selectively removed post-synthesis using strong acids (e.g., TFA/scavengers) to expose the β-carboxylic acid for further modification. For example:

- Biotinylation : React the deprotected Asp with biotin-PEG-NHS esters under pH 8–9 conditions .

- PEGylation : Use carbodiimide chemistry (EDC/NHS) to conjugate PEG-amine derivatives to the carboxylate group .

- Metal chelation : Introduce iminodiacetic acid (IDA) moieties for immobilized metal affinity chromatography (IMAC) applications .

Methodological Notes

- Synthesis Optimization : Pre-activate this compound with HATU/HOAt (1:1:2 molar ratio) in DMF/DIPEA to improve coupling yields in sterically hindered environments .

- Quality Control : Always cross-validate analytical data (HPLC, MS) with Certificate of Analysis (COA) parameters, including enantiomeric purity and residual solvent levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.